molecular formula C9H8N2O3 B383395 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid CAS No. 909092-64-4

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B383395
CAS No.: 909092-64-4
M. Wt: 192.17g/mol
InChI Key: GOUUZIMECSCUHZ-UHFFFAOYSA-N
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Description

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of heteroaromatic compounds It contains a furan ring substituted with a methyl group and a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with hydrazine hydrate to form 5-methyl-2-furylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables the formation of derivatives that can be tailored for specific chemical properties or functions.

Biology

Research indicates that 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid exhibits significant biological activities , including:

  • Antimicrobial Activity : Preliminary studies suggest it has effective antimicrobial properties against various pathogens, with minimum inhibitory concentrations as low as 50 µg/mL.
  • Antioxidant Properties : The furan ring enhances its ability to scavenge free radicals, contributing to potential health benefits.

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate , particularly in the development of anti-inflammatory and anticancer drugs. Notably:

  • Anti-inflammatory Activity : It selectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which may reduce gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Potential : In vitro studies have shown cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer), indicating strong antiproliferative activity .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Antimicrobial Efficacy Study

A study by Sahu et al. demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, showcasing its potential as a therapeutic agent against infections.

Anticancer Activity Assessment

Research evaluating the anticancer properties revealed that modifications to the carboxylic acid group could enhance biological activity. For instance, esterification increased lipophilicity, potentially improving cellular uptake and efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of a furan ring with a pyrazole ring and a carboxylic acid group This structure imparts specific chemical and biological properties that are distinct from other similar compounds

Biological Activity

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 5-methyl-2-furyl group and a carboxylic acid functional group. Its molecular formula is C10_{10}H9_{9}N3_{3}O2_{2}, with a molecular weight of approximately 209.19 g/mol when hydrated. The unique structure contributes to its varied biological properties, making it a candidate for further research in medicinal applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway, leading to potential anti-inflammatory effects.
  • Antioxidant Activity : The presence of the furan ring enhances its capacity to scavenge free radicals, contributing to its antioxidant properties.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against different cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). IC50_{50} values were significantly lower than those of standard chemotherapeutic agents, indicating strong antiproliferative activity .
Cell LineIC50_{50} (µM)Reference
HepG-212.5
A54915.0
MCF-720.0

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through COX inhibition assays:

  • COX Inhibition : The compound exhibited selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to traditional NSAIDs .
CompoundCOX-2 Inhibition (%)Reference
This compound85
Celecoxib90

Study on Antimicrobial Activity

A study conducted by Sahu et al. highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the carboxylic acid group can enhance the biological activity of the compound. For instance, esterification has been shown to increase lipophilicity and potentially improve cellular uptake and efficacy against cancer cells.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUZIMECSCUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920080
Record name 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909092-64-4, 879442-52-1
Record name 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 909092-64-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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